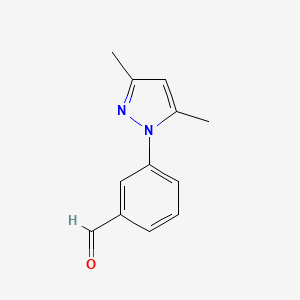

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFUKSXYBLMCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390207 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956352-08-2 | |

| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde CAS Number: 956352-08-2

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, chemical properties, potential applications, and critical safety protocols, grounded in established scientific principles.

This compound is a substituted aromatic aldehyde featuring a 3,5-dimethylpyrazole moiety linked to a benzaldehyde ring at the meta position. This unique structural combination makes it a valuable building block in synthetic and medicinal chemistry. The pyrazole ring is a well-known pharmacophore present in numerous approved drugs, while the benzaldehyde group offers a reactive handle for a wide array of chemical transformations.

Chemical Structure

Caption: Chemical structure of this compound.

Compound Identifiers and Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate database searching, procurement, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 956352-08-2 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₂N₂O | |

| Molecular Weight | 200.24 g/mol | [2] |

| InChI Key | UAFUKSXYBLMCCQ-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(C)=NN1C2=CC=CC(C=O)=C2 | [1] |

| Physical Form | Colorless to yellow liquid, semi-solid, or solid | |

| Purity | Typically ≥98% | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Section 2: Synthesis and Mechanistic Insights

The synthesis of N-arylpyrazoles like the title compound typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This classical approach, known as the Knorr pyrazole synthesis, is efficient and versatile.

Proposed Synthetic Pathway

A logical and field-proven method for synthesizing this compound involves a two-step process starting from 3-aminobenzaldehyde.

-

Diazotization and Reduction: 3-aminobenzaldehyde is first converted to a diazonium salt, which is then reduced in situ to form 3-formylphenylhydrazine. This intermediate is often not isolated due to instability.

-

Condensation Reaction: The resulting hydrazine is immediately reacted with acetylacetone (2,4-pentanedione). The reaction proceeds via a condensation mechanism, where the more nucleophilic hydrazine nitrogen attacks one of the carbonyl groups of acetylacetone, followed by cyclization and dehydration to yield the stable 3,5-dimethylpyrazole ring.

Caption: Proposed workflow for the synthesis of the title compound.

Exemplary Laboratory Protocol

This protocol is a representative procedure based on established methods for similar pyrazole syntheses.[3][4][5]

Materials:

-

3-aminobenzaldehyde

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Stannous chloride (SnCl₂) or other suitable reducing agent

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or acetic acid (solvent)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydrazine Preparation (In Situ):

-

Dissolve 3-aminobenzaldehyde in aqueous HCl and cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) and cool it.

-

Add the diazonium salt solution dropwise to the reducing agent solution. The reaction is exothermic; maintain the temperature below 10°C.

-

After the addition is complete, stir the mixture for 1-2 hours. The formation of 3-formylphenylhydrazine can be monitored by TLC.

-

-

Pyrazole Synthesis:

-

To the crude hydrazine solution, add an equimolar amount of acetylacetone.

-

Add a catalytic amount of acid (if not already in an acidic medium) and reflux the mixture for 3-5 hours.[4]

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Section 3: Applications in Research and Drug Discovery

The title compound is a valuable scaffold in medicinal chemistry due to the combination of two pharmacologically significant moieties.

-

Pyrazole Core: The 3,5-dimethylpyrazole group is a bioisostere for various functional groups and is found in several FDA-approved drugs. It is known to participate in hydrogen bonding and hydrophobic interactions within enzyme active sites. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][6]

-

Benzaldehyde Moiety: The aldehyde functional group is a versatile chemical handle. It can be readily converted into other functionalities such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7][8] Furthermore, benzaldehyde itself has been studied as a potential absorption promoter for drugs with low bioavailability.[9]

Potential as a Key Intermediate

This compound serves as an excellent starting point for synthesizing more complex molecules with potential therapeutic value. For instance, it can be used to create novel inhibitors of signaling pathways implicated in cancer, such as the mTOR pathway, or to develop new classes of autophagy modulators.[10]

Caption: Role as an intermediate in library synthesis via reductive amination.

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from material safety data sheets (MSDS) and should be considered a guide.[11] Always consult the specific MSDS from your supplier before use.

GHS Hazard Information

| Hazard Class | Statement | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Eye Damage/Irritation | H319: Causes serious eye irritation | |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13]

-

Personal Protective Equipment:

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[11] Keep away from heat, sparks, and open flames.[13]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Store under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8°C to maintain purity and prevent degradation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

- ResearchGate. 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds. [Link]

- Loba Chemie.

- PubChem. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde Compound Summary. [Link]

- MDPI. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)

- Royal Society of Chemistry.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Journal of Chemical and Pharmaceutical Research.

- ScenTree. Benzaldehyde (CAS N° 100-52-7)

- Journal of Chemical and Pharmaceutical Research.

- Trade Science Inc. Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. [Link]

- National Institutes of Health (NIH). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. [Link]

- MDPI.

- Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

- ResearchGate. Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD)

- National Institutes of Health (NIH). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O | CID 82039735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. tsijournals.com [tsijournals.com]

- 6. mdpi.com [mdpi.com]

- 7. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 10. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, chemical reactivity, and strategic applications.

Executive Summary: The Strategic Value of a Bifunctional Building Block

This compound is a molecule of interest due to the unique combination of two key functional moieties: the 3,5-dimethylpyrazole ring and a benzaldehyde group. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The benzaldehyde group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This dual-functionality makes the compound an attractive starting point for the synthesis of complex molecular architectures and diverse compound libraries for drug screening.

This guide will elucidate the synthetic route to this compound, detail its analytical characterization, discuss its reactivity, and explore its potential applications, particularly in the design of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective use in synthesis and research.

Chemical Structure and Molecular Weight

-

IUPAC Name: this compound

-

CAS Number: 956352-08-2

-

Molecular Formula: C₁₂H₁₂N₂O

-

Molecular Weight: 200.24 g/mol

The structure features a phenyl ring substituted at the meta-position with a 3,5-dimethyl-1H-pyrazol-1-yl group. The aldehyde functionality is located para to this pyrazole substituent.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Physical Form | Colorless to yellow liquid, semi-solid, or solid | |

| Purity (Typical) | ≥98% | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a classical Knorr pyrazole synthesis, a robust and widely used method for constructing pyrazole rings.[3]

The Knorr Pyrazole Synthesis: A Trusted Protocol

The core of the synthesis involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In this specific case, 3-formylphenylhydrazine (or its hydrochloride salt) reacts with acetylacetone (2,4-pentanedione).

Causality Behind Experimental Choices:

-

Hydrazine Source: Using 3-formylphenylhydrazine directly places the aldehyde group at the desired position on the phenyl ring. If starting from a more common precursor like 3-aminobenzaldehyde, an initial diazotization followed by reduction would be required to form the hydrazine, adding complexity. The direct use of the substituted hydrazine is more efficient.

-

Dicarbonyl Compound: Acetylacetone is the ideal choice as it directly yields the 3,5-dimethyl substitution pattern on the pyrazole ring. The two methyl groups enhance the lipophilicity and metabolic stability of the resulting pyrazole core.

-

Solvent and Catalyst: A protic solvent like ethanol or acetic acid is typically used to facilitate proton transfer during the condensation and cyclization steps. The reaction is often acid-catalyzed to activate the carbonyl groups of the acetylacetone towards nucleophilic attack by the hydrazine.

Detailed Step-by-Step Synthesis Protocol

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and purification.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-formylphenylhydrazine hydrochloride (1.0 eq) in ethanol.

-

Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.1 eq) dropwise at room temperature. A slight excess of the dicarbonyl ensures complete consumption of the hydrazine starting material.

-

Reaction Initiation: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%) to the mixture.

-

Thermal Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting hydrazine and the appearance of a new, typically more nonpolar, product spot.

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are predicted based on the known chemical shifts of related structures.[4][5]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): 9.9-10.1 (s, 1H, -CHO), 7.5-8.0 (m, 4H, Ar-H), 6.1 (s, 1H, pyrazole C4-H), 2.3 (s, 3H, pyrazole-CH₃), 2.2 (s, 3H, pyrazole-CH₃). |

| ¹³C NMR | δ (ppm): ~192 (-CHO), ~151 (pyrazole C5), ~141 (pyrazole C3), ~138 (Ar C-N), ~130-135 (Ar-C), ~120-128 (Ar-C), ~107 (pyrazole C4), ~14 (pyrazole-CH₃), ~11 (pyrazole-CH₃). |

| IR (cm⁻¹) | ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600, 1480 (C=C aromatic stretch). |

| Mass Spec (ESI-MS) | m/z: 201.10 [M+H]⁺. |

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as an electrophilic site for a multitude of chemical transformations.

Reactivity of the Pyrazole and Benzaldehyde Moieties

-

Pyrazole Ring: The pyrazole ring is generally stable to many reaction conditions. It is considered an electron-rich aromatic system, though less so than pyrrole. The N2 atom is basic and can be protonated or act as a ligand for metal coordination.[1][2] The C4 position is the most susceptible to electrophilic attack, but this is less facile than in simpler pyrazoles due to the steric bulk of the adjacent methyl groups.[2]

-

Benzaldehyde Group: This is the primary site of reactivity. It readily undergoes nucleophilic addition reactions, opening the door to a vast chemical space.

Key Transformations and Applications in Drug Design

The benzaldehyde functionality is a gateway to creating libraries of compounds for screening.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines. This is one of the most powerful and reliable methods for generating diversity in drug discovery.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains and the introduction of new functional groups.

-

Aldol and Related Condensations: Reaction with enolates or other carbon nucleophiles to form β-hydroxy carbonyl compounds or α,β-unsaturated systems.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (providing a new hydrogen bond donor/acceptor and a point for amide coupling) or reduced to a primary alcohol.

Pathway Diagram: Application as a Synthetic Intermediate

The following diagram illustrates how this compound can be used as a central hub for generating diverse molecular scaffolds.

Caption: Key synthetic transformations of the title compound in drug discovery.

The pyrazole moiety in these resulting compounds can act as a crucial pharmacophore, potentially targeting kinases, GPCRs, or other enzyme classes, as many pyrazole-containing molecules have demonstrated a wide range of biological activities.[3][6]

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety.

-

General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[9]

-

First Aid Measures:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store locked up.[8] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its straightforward and scalable synthesis, combined with the versatile reactivity of the aldehyde group, makes it an invaluable building block for the creation of novel and structurally diverse molecules. The proven track record of the pyrazole core in approved pharmaceuticals further enhances its appeal as a starting point for drug discovery programs targeting a wide range of diseases. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic deployment in research and development.

References

- Synthesis and reactivity of some pyrazole derivatives.

- Material Safety Data Sheet SDS/MSDS - Kasturi Aromatics.

- 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds - ResearchGate.

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

- BENZALDEHYDE EXTRA PURE - Loba Chemie.

- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design.

- Electronic Supplementary Information - The Royal Society of Chemistry.

- 3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde - AOBChem.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Reaction sequence leading to the target benzaldehyde-pyrazoline hybrids. - ResearchGate.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals.

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC - NIH.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.

- The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles - ResearchGate.

- Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - Frontiers.

- Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD) for investigation of various acid catalysts. - ResearchGate.

- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - NIH.

Sources

- 1. mkuniversity.ac.in [mkuniversity.ac.in]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. kasturiaromatics.com [kasturiaromatics.com]

An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural elucidation through spectroscopic analysis, provide a detailed, field-proven synthetic protocol, and explore its potential as a scaffold for novel therapeutics by examining its relationship with key biological signaling pathways.

Compound Profile and Physicochemical Properties

This compound is an aromatic aldehyde featuring a benzene ring substituted at the meta-position with a 3,5-dimethyl-1H-pyrazol-1-yl moiety. This unique combination of a reactive aldehyde group and a pharmacologically relevant pyrazole core makes it a valuable building block for combinatorial chemistry and targeted drug discovery.

Below is a summary of its key identifiers and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 956352-08-2 | |

| Molecular Formula | C₁₂H₁₂N₂O | |

| Molecular Weight | 200.24 g/mol | |

| Appearance | Colorless to yellow liquid or solid | |

| Storage | Inert atmosphere, 2-8°C |

Structural Elucidation: A Spectroscopic Approach

The structural identity of this compound is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, we can confidently predict its spectral characteristics based on extensive data from analogous structures.[1] This predictive analysis is a critical skill in synthetic chemistry, allowing for the verification of newly synthesized compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be highly informative. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the aldehyde group will deshield the aromatic protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | ~10.1 | Singlet (s) | 1H | Characteristic downfield shift for aldehydic protons. |

| Aromatic (H2') | ~8.1 | Singlet (s) | 1H | Proton ortho to both substituents on the benzene ring. |

| Aromatic (H4', H6') | ~7.8-8.0 | Multiplet (m) | 2H | Protons on the benzaldehyde ring, split by each other. |

| Aromatic (H5') | ~7.6 | Triplet (t) | 1H | Proton on the benzaldehyde ring, coupled to adjacent protons. |

| Pyrazole (H4) | ~6.1 | Singlet (s) | 1H | Proton on the pyrazole ring, typically appears around 6 ppm. |

| Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H | Methyl group at position 5 of the pyrazole ring. |

| Methyl (-CH₃) | ~2.3 | Singlet (s) | 3H | Methyl group at position 3 of the pyrazole ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | ~192 | Typical chemical shift for an aromatic aldehyde carbonyl carbon.[1] |

| Pyrazole (C3, C5) | ~151, ~142 | Carbons of the pyrazole ring attached to nitrogen. |

| Aromatic (C1', C3') | ~140, ~138 | Quaternary carbons of the benzene ring. |

| Aromatic (C2', C4', C5', C6') | ~125-135 | Aromatic carbons of the benzaldehyde ring. |

| Pyrazole (C4) | ~108 | Carbon at position 4 of the pyrazole ring. |

| Methyl (-CH₃) | ~14, ~12 | Methyl carbons attached to the pyrazole ring. |

Predicted Infrared (IR) Spectrum

The IR spectrum is crucial for identifying key functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aldehyde) | 2850-2750 | Medium, often two distinct peaks |

| C=O stretch (aldehyde) | ~1700 | Strong, sharp |

| C=C stretch (aromatic) | 1600-1450 | Medium to strong |

| C-N stretch | 1350-1250 | Medium |

Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns that support the proposed structure.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 200, corresponding to the molecular weight of the compound.

-

Key Fragment Ions:

-

m/z = 199 ([M-H]⁺): Loss of the aldehydic hydrogen.

-

m/z = 171 ([M-CHO]⁺): Loss of the formyl group.

-

m/z = 95: Fragment corresponding to the dimethylpyrazole cation.

-

Synthesis of this compound

The most logical and efficient synthetic route to this molecule is a copper-catalyzed N-arylation, specifically an Ullmann condensation, between 3,5-dimethylpyrazole and 3-bromobenzaldehyde. This method is widely used for forming C-N bonds between aryl halides and nitrogen heterocycles.

Reaction Scheme

Caption: Ullmann condensation for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials:

-

3,5-Dimethylpyrazole (1.0 eq)

-

3-Bromobenzaldehyde (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

L-proline (0.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylpyrazole, 3-bromobenzaldehyde, CuI, L-proline, and K₂CO₃.

-

Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). The causality for using DMSO is its high boiling point and its ability to dissolve the reactants and salts, facilitating the reaction.

-

Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The choice of L-proline as a ligand is based on its proven efficacy in accelerating Ullmann-type couplings, making the reaction more efficient at lower temperatures.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery: A Scaffold for Kinase and COX-2 Inhibitors

The N-aryl pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets.[2] Its utility stems from its ability to form key hydrogen bonds and hydrophobic interactions within protein active sites.

Targeting Inflammatory Pathways: The COX-2 Connection

Many N-aryl pyrazole-containing compounds are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation and in some cancers.[3][4][5][6][7][8][9] The well-known anti-inflammatory drug Celecoxib (Celebrex®) features a diaryl-substituted pyrazole core.[3][4][5]

The mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.[3][4][6] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these drugs can reduce inflammation with a lower incidence of gastrointestinal side effects associated with non-selective NSAIDs.[5][8]

Caption: Inhibition of the COX-2 signaling pathway.

Targeting Cancer Proliferation: Kinase Inhibition

The pyrazole scaffold is also a cornerstone in the design of protein kinase inhibitors.[10][11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been developed to target various kinases in critical oncogenic pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[13][10][11]

These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade that drives cell proliferation and survival. The aldehyde group on this compound provides a convenient chemical handle for synthesizing a library of derivatives to probe the structure-activity relationship (SAR) for specific kinase targets.

Caption: General scheme for pyrazole-based kinase inhibition.

Conclusion

This compound is a molecule with significant potential, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its structure is amenable to straightforward synthesis and detailed characterization. More importantly, it incorporates the N-aryl pyrazole motif, a scaffold that has proven to be highly effective in the development of targeted therapies for inflammation and cancer. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic applications of this promising compound.

References

- StatPearls. (2023). Celecoxib. NCBI Bookshelf.

- News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology.

- Wikipedia. (2024). Celecoxib.

- PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics.

- Greenhough, A., Smartt, H. J., & Moore, A. E. (2009). The COX-2/PGE2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis, 30(3), 377–386.

- Patsnap Synapse. (2024). What is the mechanism of Celecoxib?.

- PubChem. (n.d.). 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde.

- Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation. Mutation research, 480-481, 243–268.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ResearchGate. (n.d.). Signaling pathways regulating COX-2 expression. Schematic diagram....

- Zhang, Y., et al. (2023). Pyrazole derivatives as kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate.

- Pharmaceuticals. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

- Pharmaceuticals. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Pharmaceuticals. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- ACS Medicinal Chemistry Letters. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.

- ResearchGate. (2024). N-Arylpyrazole based Scaffolds: Synthesis and biological applications.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. academic.oup.com [academic.oup.com]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde featuring a dimethyl-pyrazole moiety. As a bifunctional molecule, it serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The pyrazole ring is a common scaffold in medicinal chemistry, while the aldehyde group offers a reactive handle for a multitude of chemical transformations. An accurate understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and discusses the expected outcomes based on its molecular structure.

Section 1: Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, storage, and stoichiometric calculations.

| Property | Value | Source(s) |

| CAS Number | 956352-08-2 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] |

| Molecular Weight | 200.24 g/mol | [3][4] |

| IUPAC Name | This compound | [1] |

| Physical Form | Colorless to yellow liquid, semi-solid, or solid powder | [1][2][3] |

| Purity | Typically ≥98% | [1][2][3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1] |

| InChI Key | UAFUKSXYBLMCCQ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=CC(C)=NN1C1=CC=CC(C=O)=C1 | [2] |

The variability in its reported physical form suggests that its melting point is near ambient temperature. This underscores the importance of empirical melting point determination for any given batch to ascertain its physical state and purity.

Section 2: Experimental Determination of Key Physical Properties

Melting Point Analysis

Expertise & Rationale: The melting point is a critical physical constant that serves as a primary indicator of a compound's purity.[5] A pure, crystalline solid will exhibit a sharp, well-defined melting point range, typically spanning 0.5-1.0°C.[6] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[5][7] Therefore, determining the melting point is a fundamental quality control step. The most common and reliable technique is the capillary method.[8]

Trustworthiness (Self-Validating Protocol): The protocol involves an initial rapid determination to find an approximate range, followed by a slower, more precise measurement. Repeating the slow measurement until consistent values are obtained ensures the accuracy and reliability of the result.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and, if solid, finely powdered using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the sample into a column of 2-3 mm at the bottom.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus (e.g., DigiMelt).[7]

-

Approximate Determination (Optional but Recommended): Set a rapid heating ramp (e.g., 10-20°C/minute) to quickly identify the approximate melting temperature.[5][7]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh capillary.

-

Heating and Observation: Set a slow heating ramp (1-2°C/minute) starting from about 10-15°C below the approximate melting point.

-

Record Range: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Verification: Repeat the accurate determination with a fresh sample to ensure the result is reproducible.

Caption: Decision Tree for Solubility Classification.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The expected spectral features for this compound are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton spectrum is expected to show distinct signals:

-

Aldehyde Proton (-CHO): A singlet at a downfield chemical shift, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.0-8.0 ppm, corresponding to the four protons on the benzaldehyde ring.

-

Pyrazole Proton (-CH-): A sharp singlet around δ 6.0 ppm for the proton at the C4 position of the pyrazole ring.

-

Methyl Protons (-CH₃): Two sharp singlets, each integrating to 3H, likely between δ 2.0-2.5 ppm, corresponding to the two distinct methyl groups on the pyrazole ring. [9]* ¹³C NMR: The carbon spectrum provides information on all unique carbon atoms:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.

-

Aromatic & Pyrazole Carbons: A series of signals between δ 100-150 ppm. The chemical shifts of the pyrazole carbons can be used to confirm the substitution pattern. [10] * Methyl Carbons (-CH₃): Two signals in the shielded (upfield) region, typically between δ 10-20 ppm.

-

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. [11]3. Transfer: Transfer the solution to a 5 mm NMR tube.

-

Analysis: Insert the tube into the NMR spectrometer, lock onto the solvent's deuterium signal, shim the magnetic field for homogeneity, and acquire the spectra. [11]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Using Electron Ionization (EI), the compound is expected to show a distinct molecular ion peak and characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the exact mass of the molecule.

-

Key Fragments:

-

[M-H]⁺: A peak at m/z = 199, resulting from the loss of the aldehydic hydrogen, a common fragmentation for aldehydes.

-

[M-CHO]⁺: A peak at m/z = 171, from the loss of the formyl radical (-CHO).

-

Phenyl Cation Fragment: A strong signal at m/z = 77, corresponding to the C₆H₅⁺ fragment, is a hallmark of many benzene derivatives. [12] * Other fragments corresponding to the pyrazole ring or further breakdown of the aromatic system may also be observed.

-

Experimental Protocol: Sample Analysis by MS

-

Sample Introduction: For a relatively non-volatile solid or liquid, introduce a small amount of the sample into the ion source via a direct insertion probe. [11]For more volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for simultaneous separation and analysis. [13]2. Ionization: Ionize the sample using a standard method, typically Electron Ionization (EI) at 70 eV.

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a spectrum is generated.

Expected Mass Spectrometry Fragmentation

Caption: Predicted Major Fragmentation Pathways.

Section 4: Safety and Handling

Based on available supplier data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [1] Precautionary measures include avoiding inhalation of dust/fumes, avoiding contact with skin and eyes, and using personal protective equipment (PPE) such as gloves and safety glasses. [1]Always handle this chemical in a well-ventilated area or a fume hood. It is imperative to consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Section 5: Conclusion

This technical guide has outlined the essential physical properties of this compound and provided detailed, field-proven protocols for their experimental verification. The determination of melting point, solubility profile, and spectroscopic characteristics (NMR, MS) are crucial, self-validating steps for confirming the identity, purity, and structural integrity of this versatile chemical intermediate. Adherence to these analytical practices and safety protocols will ensure its successful and safe application in research and development endeavors.

References

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

- Measuring the Melting Point - Westlab Canada. (2023-05-08). [Link]

- Melting point determin

- Melting point determin

- EXPERIMENT 1 DETERMIN

- Experiment 1 - Melting Points - University of Missouri–St. Louis. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds - University of Missouri–St. Louis. [Link]

- Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products | Journal of Chemical Education - ACS Public

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-11). [Link]

- Solubility of Organic Compounds - University of Calgary. (2023-08-31). [Link]

- Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde...

- experiment (1) determination of melting points. (2021-09-19). [Link]

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024-11-19). [Link]

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. [Link]

- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...

- 1 H-NMR spectrum of pyrazole (Clark, 2010)

- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. [Link]

- Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes - CORE. (1986-05-23). [Link]

- 3-(3,5-Dimethyl-1 H -Pyrazol-1-yl)

- 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O - PubChem. [Link]

- [Ce(L-Pro)2]2 (Oxa)

- BENZALDEHYDE -

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013-09-25). [Link]

- Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

Sources

- 1. This compound | 956352-08-2 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-(3,5-Dimethyl-pyrazol-1-yl)-benzaldehyde | CymitQuimica [cymitquimica.com]

- 4. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O | CID 82039735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. rsc.org [rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pubs.acs.org [pubs.acs.org]

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde solubility data

An In-depth Technical Guide to the Solubility Profile of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic aldehyde with potential applications in pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring a substituted pyrazole ring linked to a benzaldehyde moiety, presents a unique physicochemical profile that dictates its behavior in various solvent systems.[3] A thorough understanding of its solubility is paramount for researchers in drug development and chemical synthesis, as it directly impacts formulation, reaction kinetics, purification, and bioavailability.[1]

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular weight.[4] For this compound, the following characteristics are key determinants of its solubility profile:

-

Molecular Structure: The presence of both a somewhat polar pyrazole ring and a benzaldehyde group, along with non-polar dimethyl and phenyl groups, gives the molecule a mixed polarity.[5] The pyrazole ring itself has the potential for hydrogen bonding.[5]

-

Substituents: The dimethyl groups on the pyrazole ring and the benzaldehyde group on the phenyl ring are significant. Lipophilic groups tend to decrease aqueous solubility, while polar groups can enhance it.[4]

-

Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the aromatic rings, can lead to higher lattice energy in the solid state, making it more challenging for a solvent to dissolve the compound.[5]

-

Expected Solubility: Based on its structure and the general behavior of pyrazole derivatives, this compound is expected to have limited solubility in water and greater solubility in organic solvents.[1][4] Solvents like ethanol, methanol, acetone, and dimethylformamide (DMF) are likely to be effective.[4][6] The solubility in any given solvent is also expected to increase with temperature.[5]

A summary of the known physicochemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 956352-08-2 | [3] |

| Molecular Formula | C12H12N2O | [3] |

| Molecular Weight | 200.24 g/mol | [7] |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid or solid or lump | [3] |

| Purity | 98% | [3] |

| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

Experimental Determination of Solubility

The most common and reliable method for determining the solubility of a crystalline compound is the isothermal saturation method.[8] This technique involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

This protocol provides a detailed procedure for determining the solubility of this compound in a given solvent.

1. Materials and Equipment:

-

This compound (as pure as possible)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, N,N-dimethylformamide)[9]

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Solvent Selection and Preparation:

-

Choose a range of solvents with varying polarities to obtain a comprehensive solubility profile.

-

Ensure all solvents are of high purity (e.g., HPLC grade).

3. Isothermal Saturation:

-

Accurately weigh an excess amount of this compound into a vial. The excess solid is crucial to ensure saturation.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and should be determined empirically by taking measurements at different time points until the concentration plateaus.

4. Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

5. Quantification of Solute Concentration:

The concentration of the dissolved compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[10]

-

HPLC Method Development:

-

Develop a suitable HPLC method with a UV detector. The benzaldehyde and pyrazole moieties suggest good UV absorbance.

-

Select an appropriate column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water).

-

Establish a calibration curve by preparing a series of standard solutions of known concentrations and plotting their peak areas against concentration.

-

-

Sample Analysis:

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the sample from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

6. Data Analysis and Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

The thermodynamic properties of the dissolution process can be calculated from the temperature-dependent solubility data using the van't Hoff equation.[8]

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating steps should be incorporated into the protocol:

-

Equilibrium Confirmation: Take samples at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration is stable and equilibrium has been reached.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid (e.g., by DSC or XRPD) to ensure that the compound has not undergone any polymorphic transformation or degradation during the experiment.

-

Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of the results.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

Conclusion

While direct, published solubility data for this compound is scarce, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the physicochemical properties of the molecule and applying the detailed methodology outlined, researchers can generate high-quality, reliable solubility data. This information is critical for advancing research and development efforts involving this compound, enabling informed decisions in formulation, synthesis, and preclinical studies.

References

- Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.

- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.

- ChemicalBook. (n.d.). Pyrazole | 288-13-1.

- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.

- Sigma-Aldrich. (n.d.). This compound.

- ResearchGate. (n.d.). Solubility studies of the synthesized compounds in different solvents.

- Unknown Source. (n.d.). ACIDS, ALCOHOLS, AMINES, CARBONYLS (ALDEHYDES/KETONES) Requirements: You will.

- PubChem. (n.d.). 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O.

- ResearchGate. (2025). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.

- ResearchGate. (2025). 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Oxopropanenitrile as Precursor for Some New Mono-Heterocyclic and Bis-Heterocyclic Compounds.

- Metrohm. (n.d.). Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titration.

- ResearchGate. (2025). Solvent screening for the extraction of aromatic aldehydes | Request PDF.

- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- chemBlink. (n.d.). CAS # 934570-54-4, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde.

- NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

- NIH. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide.

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- ResearchGate. (2025). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures | Request PDF.

- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. tsijournals.com [tsijournals.com]

- 3. This compound | 956352-08-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O | CID 82039735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

Abstract

This technical guide provides an in-depth spectroscopic characterization of the heterocyclic compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde. As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document consolidates nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data to create a detailed analytical profile. The interpretation herein is grounded in first principles and supported by empirical data, offering researchers a definitive reference for identifying and characterizing this molecule. Each analytical section includes a discussion of the underlying causality for the observed spectral features and provides robust, field-proven experimental protocols.

Molecular Structure and Key Features

This compound, with the molecular formula C₁₂H₁₂N₂O, possesses a molecular weight of 200.24 g/mol . The structure is a conjugate system comprising a benzaldehyde moiety linked at the meta-position to a 3,5-dimethylpyrazole ring via a C-N bond. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

The key structural features to be validated are:

-

The aldehyde functional group (-CHO).

-

The 1,3-disubstituted benzene ring.

-

The N-substituted 3,5-dimethylpyrazole ring.

-

The two distinct methyl groups on the pyrazole ring.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework with high precision.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons through spin-spin coupling.

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| 10.26 | Singlet (s) | 1H | Aldehyde H (-CHO) | The proton is directly attached to a carbonyl carbon, causing significant deshielding and a far downfield shift. No adjacent protons result in a singlet. |

| 7.79 | Doublet (d) | 1H | Aromatic H | Likely the proton ortho to the aldehyde group, deshielded by its anisotropy. Coupled to the neighboring meta proton. |

| 7.47 | Triplet (t) | 1H | Aromatic H | Aromatic proton with two adjacent proton neighbors, resulting in a triplet. |

| 7.35 | Triplet (t) | 1H | Aromatic H | Aromatic proton with two adjacent proton neighbors. |

| 7.25 | Doublet (d) | 1H | Aromatic H | Aromatic proton coupled to a single neighbor. |

| 2.66 | Singlet (s) | 3H | Pyrazole -CH₃ | Methyl protons on the pyrazole ring. Their equivalence and lack of adjacent protons lead to a single sharp peak. |

| Note: | A second methyl signal is expected but may be overlapping or reported differently in the source. | Pyrazole -CH₃ | The two methyl groups on the pyrazole are chemically distinct and should ideally show two separate singlets. |

Data sourced from supplementary information provided by The Royal Society of Chemistry.

Expertise & Causality: The extreme downfield shift of the aldehyde proton (δ 10.26) is a definitive diagnostic marker. Its position is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the C=O bond. The complex multiplet pattern in the aromatic region (δ 7.25-7.79) is characteristic of a 1,3-disubstituted benzene ring, where spin-spin coupling between ortho and meta protons creates the observed doublets and triplets. The methyl protons appear as sharp singlets because there are no adjacent protons to induce splitting.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| 192.8 | Aldehyde C (C=O) | Carbonyl carbons are highly deshielded and appear significantly downfield. |

| 140.6 | Aromatic C (C-N) | Quaternary carbon attached to the electronegative pyrazole nitrogen. |

| 134.2 | Aromatic C | Aromatic carbon atom. |

| 133.7 | Aromatic C | Aromatic carbon atom. |

| 132.1 | Aromatic C | Aromatic carbon atom. |

| 131.8 | Aromatic C | Aromatic carbon atom. |

| 126.3 | Aromatic C | Aromatic carbon atom. |

| 19.9 | Methyl C (-CH₃) | Aliphatic carbons are highly shielded and appear upfield. |

| Note: | Additional signals for the pyrazole ring carbons and the second methyl group are expected. | Pyrazole carbons typically appear in the δ 105-150 ppm range. |

Data sourced from supplementary information provided by The Royal Society of Chemistry.

Expertise & Causality: The assignment of the carbonyl carbon at δ 192.8 ppm is unambiguous due to its characteristic downfield position. The remaining signals in the δ 126-141 ppm range correspond to the six carbons of the benzene ring and the three carbons of the pyrazole ring. The specific assignments require more advanced 2D NMR techniques (like HSQC/HMBC), but the data confirms the presence of multiple unique aromatic/heteroaromatic carbons. The upfield signal at δ 19.9 ppm is characteristic of the methyl group carbons.

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The probe is tuned to the ¹H and ¹³C frequencies, and the magnetic field homogeneity is optimized through a process called shimming.

-

¹H Acquisition: A standard ¹H spectrum is acquired using a 45° or 90° pulse angle with a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[2]

-

¹³C Acquisition: A standard proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3][4]

-

Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic & Pyrazole C-H |

| ~2970-2850 | Medium-Weak | C-H stretch | Methyl (-CH₃) groups |

| ~2850 & ~2750 | Weak (doublet) | C-H stretch (Fermi resonance) | Aldehyde (-CHO) |

| ~1705 | Strong, Sharp | C=O stretch | Aldehyde (-CHO) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C & C=N stretch | Aromatic & Pyrazole rings |

| ~1450 | Medium | C-H bend | Methyl (-CH₃) groups |

| ~1380 | Medium | C-N stretch | Pyrazole-Aryl bond |

| Below 900 | Medium-Strong | C-H out-of-plane bend | 1,3-disubstituted benzene |

Expertise & Causality:

-

The Carbonyl Stretch (C=O): The most diagnostic peak is the strong, sharp absorption expected around 1705 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency from that of a typical aliphatic aldehyde (~1730 cm⁻¹).[5] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Aldehyde C-H Stretch: A hallmark of aldehydes is the appearance of two weak bands near 2850 and 2750 cm⁻¹, known as a Fermi doublet.[6][7] These are often weak but their presence is a strong confirmation of the aldehyde functionality.

-

Aromatic & Heteroaromatic Region: The absorptions between 1470-1600 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring and the C=C/C=N vibrations of the pyrazole ring.[8][9]

-

Substitution Pattern: The pattern of strong bands below 900 cm⁻¹ arises from C-H out-of-plane bending and is highly indicative of the substitution pattern on the benzene ring (in this case, meta-disubstitution).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient method for obtaining IR spectra of solid or liquid samples.[10]

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, retract the clamp and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₂N₂O), the calculated monoisotopic mass is 200.09496 Da .

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecule will be ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z (mass-to-charge) | Proposed Fragment Ion | Formula | Notes |

| 200 | Molecular Ion [M]⁺˙ | [C₁₂H₁₂N₂O]⁺˙ | The parent ion. Its presence confirms the molecular weight. |

| 199 | [M-H]⁺ | [C₁₂H₁₁N₂O]⁺ | Loss of the weakly bound aldehydic hydrogen radical. Often a prominent peak for aldehydes.[11] |

| 171 | [M-CHO]⁺ | [C₁₁H₁₁N₂]⁺ | Loss of the formyl radical (•CHO), a classic fragmentation pathway for benzaldehyde derivatives.[12] |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Cleavage of the C-N bond between the rings could yield this stable cation, though less likely than loss of CHO. |

| 95 | Dimethylpyrazolium Cation | [C₅H₇N₂]⁺ | Cleavage of the C-N bond could also yield the charged pyrazole fragment. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Subsequent loss of CO from the benzoyl cation (m/z 105). A very common fragment for benzene derivatives.[11] |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];M [label="[C₁₂H₁₂N₂O]⁺˙\nm/z = 200\n(Molecular Ion)"]; M_H [label="[C₁₂H₁₁N₂O]⁺\nm/z = 199"]; M_CHO [label="[C₁₁H₁₁N₂]⁺\nm/z = 171"];

M -> M_H [label="- •H"]; M -> M_CHO [label="- •CHO"]; }

Figure 3: Primary fragmentation pathways for this compound.

Expertise & Causality: The most anticipated fragmentations are the loss of a hydrogen radical from the aldehyde to form the stable [M-H]⁺ acylium ion (m/z 199) and the loss of the entire formyl radical (•CHO) to yield the [M-CHO]⁺ fragment at m/z 171.[11][12][13] The stability of the resulting N-aryl pyrazole cation makes this latter pathway highly favorable. Further fragmentation of the benzaldehyde portion is less likely without initial cleavage from the pyrazole, but if it occurs, it would follow the classic benzaldehyde pattern, leading to fragments like m/z 77.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, making it ideal for confirming molecular weight with minimal fragmentation.[14][15]

-

Sample Preparation: Prepare a dilute solution (~10-100 µM) of the sample in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid provides a source of protons to facilitate the formation of the [M+H]⁺ ion.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets. A heated drying gas (nitrogen) assists in desolvation.

-

Mass Analysis: As the droplets shrink, gas-phase ions (in this case, [C₁₂H₁₂N₂O+H]⁺ at m/z 201.1028 ) are formed and guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The mass analyzer separates the ions based on their mass-to-charge ratio, and a high-resolution instrument can confirm the elemental composition to within a few parts per million (ppm).

Conclusion

The collective spectral data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework, identifying the distinct aldehyde, aromatic, and pyrazole-methyl environments. FT-IR spectroscopy confirms the presence of the key aldehyde carbonyl and aromatic functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and predicts a fragmentation pattern consistent with the proposed structure. This comprehensive guide serves as an authoritative reference for researchers, ensuring confident identification and utilization of this compound in further scientific endeavors.

References

- Filo. (2025).

- Doc Brown's Chemistry.

- Scribd.

- ResearchGate. FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. [Link]

- Sample prepar

- Sundaraganesan, N., et al. (2010).

- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

- Physics LibreTexts. (2022). 6.

- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

- Clever, G. H., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.

- Fourier transform infrared spectroscopy. [Link]

- eGyanKosh.

- ResearchGate. FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles. [Link]

- ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

- Drawell.

- Slideshare. Electron Spray Ionization (ESI)

- Wikipedia.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. [Link]

- de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. [Link]

- 13-C NMR Protocol for beginners AV-400. [Link]

- CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. [Link]

- ResearchGate. (a)

- MSU Chemistry. Basic Practical NMR Concepts. [Link]

- NIST WebBook. Benzaldehyde, 3,5-dimethyl-. [Link]

- NIST WebBook. Benzaldehyde, 3,5-dimethyl-. [Link]

- Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

- Finance Fusion. (2024). 5 Tips Benzaldehyde IRSpectrum. [Link]